Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the naphthyridine family. This compound is characterized by its complex structure, which includes an ethyl ester group, an amino group, and a phenyl ring attached to a naphthyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 2-aminonicotinic acid with benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the naphthyridine core. The final step involves esterification with ethanol in the presence of a catalyst such as sulfuric acid to produce the ethyl ester derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or nitric acid (HNO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate exerts its effects is primarily through interaction with biological macromolecules. It can bind to specific enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives, such as:
2-Amino-4-phenyl-1,8-naphthyridine: Lacks the ethyl ester group, which may affect its solubility and biological activity.
Ethyl 2-amino-4-methyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate: Contains a methyl group instead of a phenyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-22-17(21)14-13(11-7-4-3-5-8-11)12-9-6-10-19-16(12)20-15(14)18/h3-10,13H,2,18H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZOHDDTXVRBLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3)C=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669984 |
Source
|
Record name | Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161987-77-5 |
Source
|
Record name | Ethyl 2-amino-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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